2-Chloro-1-benzofuran-3-one

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2-Chloro-1-benzofuran-3-one is a C2-chlorinated derivative of 3(2H)-benzofuranone, classified as a 3-coumaranone. Its molecular formula is C8H5ClO2, with a molecular weight of 168.58 g/mol.

Molecular Formula C8H5ClO2
Molecular Weight 168.57 g/mol
CAS No. 82415-85-8
Cat. No. B3430331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-benzofuran-3-one
CAS82415-85-8
Molecular FormulaC8H5ClO2
Molecular Weight168.57 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(O2)Cl
InChIInChI=1S/C8H5ClO2/c9-8-7(10)5-3-1-2-4-6(5)11-8/h1-4,8H
InChIKeyBPVFPLAMYJSECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-benzofuran-3-one (CAS 82415-85-8): A Key Halogenated Benzofuranone Building Block for Aurone Synthesis


2-Chloro-1-benzofuran-3-one is a C2-chlorinated derivative of 3(2H)-benzofuranone, classified as a 3-coumaranone. Its molecular formula is C8H5ClO2, with a molecular weight of 168.58 g/mol . The compound possesses an experimentally determined melting point of 50 °C [1], distinguishing it from the parent benzofuran-3(2H)-one. It serves primarily as a versatile intermediate in medicinal chemistry, most notably for the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones), a subclass of flavonoids with documented cytotoxic, antimicrobial, and optical properties [2][3].

Why 2-Chloro-1-benzofuran-3-one Cannot Be Replaced by Non-Halogenated Benzofuranones in Synthetic Workflows


The C2 chlorine atom in 2-chloro-1-benzofuran-3-one functions as a critical leaving group that enables nucleophilic displacement reactions inaccessible to the parent benzofuran-3(2H)-one (CAS 496-41-9). This electrophilic center allows for the direct introduction of diverse nucleophiles—including alkoxides, amines, and thiols—to generate 2-substituted benzofuranone derivatives . Substituting this compound with unhalogenated benzofuran-3-one or 2-alkylbenzofuran-3-ones forecloses these synthetic pathways entirely, as these analogs lack the reactive C2 handle required for predictable derivatization. The chlorine substituent also modulates the compound's physical properties, most notably elevating the melting point to 50 °C compared to the parent compound, which has implications for purification and formulation [1].

Quantitative Differentiation Evidence for 2-Chloro-1-benzofuran-3-one (CAS 82415-85-8) Relative to Analogs


Melting Point Elevation Relative to Parent Benzofuran-3(2H)-one

2-Chloro-1-benzofuran-3-one exhibits an experimentally determined melting point of 50 °C [1]. The parent compound, 1-benzofuran-3(2H)-one (CAS 496-41-9), has a reported melting point of 38-40 °C, representing an elevation of approximately 10-12 °C upon chlorine substitution at the C2 position. This property difference is relevant for compound identification, purity assessment, and crystallization-based purification protocols.

Physical Chemistry Process Chemistry Quality Control

C2 Chlorine Leaving Group Enables Nucleophilic Derivatization Absent in Non-Halogenated Analogs

The chlorine atom at the C2 position of 2-chloro-1-benzofuran-3-one serves as a competent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of O-, N-, and S-based nucleophiles . In contrast, the parent benzofuran-3(2H)-one and its 2-alkyl-substituted analogs (e.g., 2-methylbenzofuran-3(2H)-one) lack an electrophilic center at C2 and cannot undergo such substitution. This reactivity was demonstrated by Hardy and Venet (1982), who prepared 2-chloro-1-benzofuran-3-one (α-chloroketone 7) via treatment of 3(2H)-benzofuranone oxime with alcoholic HCl, with the chlorine atom being critical for subsequent derivatization .

Synthetic Chemistry Medicinal Chemistry C-H Functionalization

Aurone Synthesis: Building Block for Cytotoxic Benzofuranone Derivatives

While 2-chloro-1-benzofuran-3-one itself has not been directly tested in cytotoxicity assays, it serves as the key synthetic precursor to 2-substituted benzofuran-3(2H)-one derivatives (aurones). Studies on aurones derived from the benzofuran-3(2H)-one scaffold have demonstrated significant in vitro cytotoxicity. For example, (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one showed a CTC50 of 119.32 ± 8.98 µg/mL against A-549 (human lung carcinoma) and 82.18 ± 6.23 µg/mL against MCF-7 (breast cancer) cell lines via MTT assay [1]. The C2 chloro functionality of 2-chloro-1-benzofuran-3-one can be leveraged to install the benzylidene group under mild conditions, offering a synthetic advantage over the unsubstituted benzofuran-3-one, which requires alternative activation strategies.

Anticancer Research Flavonoids Cell-based Assays

Commercial Availability and Purity Benchmarking Against 2-Bromo Analog

Commercially, 2-chloro-1-benzofuran-3-one is offered at a minimum purity of 95% by reputable suppliers , compared to the 2-bromo analog (CAS 63379-58-8), which is less commonly stocked and often synthesized on demand. This difference in commercial availability can significantly impact lead times for research programs requiring gram-scale quantities. Additionally, the molecular weight difference (168.58 vs. 213.03 g/mol for the bromo analog) means that reaction stoichiometries differ, with the chloro compound being more atom-economical on a molar basis.

Procurement Quality Assurance Supply Chain

Optimal Procurement Scenarios for 2-Chloro-1-benzofuran-3-one Based on Verified Evidence


Medicinal Chemistry: Synthesis of 2-Substituted Aurone Anticancer Leads

2-Chloro-1-benzofuran-3-one is the preferred starting material for synthesizing 2-substituted aurone derivatives with cytotoxic activity. As demonstrated by Mahesh and Murugan (2021), benzofuran-3(2H)-one derivatives bearing halo-substituted benzylidene groups at C2 exhibit potent cytotoxicity against A-549 lung carcinoma and MCF-7 breast cancer cell lines with CTC50 values in the 82-120 µg/mL range [1]. The C2 chlorine atom enables a straightforward condensation with functionalized benzaldehydes, providing a modular entry point for structure-activity relationship (SAR) studies.

Polymer Stabilization: Intermediate for 3-Arylbenzofuranone Antioxidants

3-Arylbenzofuranones are established stabilizers for organic polymers, offering protection against thermo-oxidative degradation. 2-Chloro-1-benzofuran-3-one can serve as a precursor to these stabilizers, as described in patents for 3-arylbenzofuranone synthesis (US 6417358) [2]. The chlorine substituent can be displaced or retained depending on the desired stabilizer structure, providing a versatile platform for developing novel polymer additives.

Chemical Biology: Development of Benzofuranone-Based Kinase Inhibitors

Benzofuran-3(2H)-one derivatives have been identified as inhibitors of clinically relevant kinases, including PI3Kα, mTOR, and DRAK2 [3]. The C2 chloro substituent in 2-chloro-1-benzofuran-3-one is a strategic functional group for late-stage diversification, enabling the installation of various pharmacophores required for target engagement. Research programs targeting kinase inhibition can leverage this intermediate to rapidly generate focused libraries for screening.

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